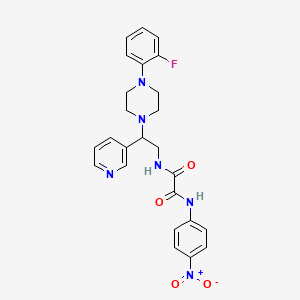

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic small molecule characterized by a piperazine core substituted with a 2-fluorophenyl group, a pyridin-3-yl moiety, and an oxalamide linker terminating in a 4-nitrophenyl group. The 2-fluorophenyl substitution may enhance metabolic stability, while the pyridin-3-yl and 4-nitrophenyl groups could influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6O4/c26-21-5-1-2-6-22(21)30-12-14-31(15-13-30)23(18-4-3-11-27-16-18)17-28-24(33)25(34)29-19-7-9-20(10-8-19)32(35)36/h1-11,16,23H,12-15,17H2,(H,28,33)(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXDFCUIYKPQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorophenylpiperazine and pyridin-3-yl ethylamine. These intermediates are then coupled using oxalyl chloride to form the final oxalamide structure. The reaction conditions often require the use of solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology: Investigating its interactions with biological macromolecules or its potential as a biochemical probe.

Medicine: Exploring its pharmacological properties, such as binding to specific receptors or enzymes, and its potential therapeutic applications.

Industry: Utilizing its unique chemical properties in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors, enzymes, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Piperazine Derivatives

Piperazine-based compounds are often tailored for receptor selectivity. For example:

- N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide ():

- Substituent Differences :

- Fluorophenyl Position: 4-fluorophenyl (vs. 2-fluorophenyl in the target compound).

- Heterocyclic Moieties : Furan-2-yl and pyridin-2-ylmethyl (vs. pyridin-3-yl and 4-nitrophenyl). The furan’s oxygen atom could engage in hydrogen bonding, while the pyridin-2-ylmethyl group introduces a basic nitrogen, contrasting with the electron-withdrawing nitro group in the target compound .

Oxalamide-Linked Analogues

Oxalamide linkers are critical for molecular rigidity and hydrogen-bonding capacity. A synthesized azetidione-piperazine derivative () features a 3-chloro-2-(3-nitrophenyl)-azetidinone core instead of oxalamide, demonstrating how linker modifications affect bioactivity. Azetidiones are more conformationally constrained, which may enhance selectivity but reduce synthetic accessibility compared to oxalamides .

Comparative Physicochemical and Pharmacological Properties

Table 1: Key Structural and Inferred Properties

*LogP estimated using fragment-based methods (e.g., Crippen’s method).

Electron-Withdrawing vs. Electron-Donating Groups

- The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, which may enhance binding to receptors requiring electron-deficient aromatic interactions (e.g., certain kinase or GPCR targets).

Fluorophenyl Positional Isomerism

- Ortho-fluorine (target compound) introduces steric hindrance, possibly destabilizing π-π stacking but improving metabolic resistance to oxidative degradation. Para-fluorine () offers minimal steric interference, favoring planar interactions with receptor pockets .

Heterocyclic Moieties

- Pyridin-3-yl (target) vs. furan-2-yl (): Pyridine’s nitrogen can act as a hydrogen-bond acceptor, while furan’s oxygen may participate in stronger dipole interactions. The 4-nitrophenyl group’s nitro moiety could confer higher acidity to adjacent protons, influencing binding kinetics .

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 480.5 g/mol. The structure features a piperazine ring substituted with a 2-fluorophenyl group and a pyridine moiety, linked through an ethylene bridge to an oxalamide group.

| Property | Value |

|---|---|

| Molecular Formula | C26H29FN4O4 |

| Molecular Weight | 480.5 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The unique structure allows it to modulate the activity of these targets, leading to diverse biological effects. Potential mechanisms include:

- Receptor Binding : The compound may interact with serotonin and dopamine receptors, influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Biological Evaluation

Research has demonstrated significant biological activities for compounds similar to this compound. For instance, studies have shown that related compounds exhibit potent anti-tubercular activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM .

Case Studies

-

Anti-Tubercular Activity : A study evaluated a series of compounds for their efficacy against Mycobacterium tuberculosis, revealing that certain derivatives displayed significant inhibitory effects at low concentrations.

Compound IC90 (μM) 6a 3.73 6e 40.32 6h 4.00 - Cytotoxicity Assessment : Compounds were tested for cytotoxicity on human embryonic kidney cells (HEK-293), showing low toxicity profiles, indicating potential safety for therapeutic use .

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to target receptors, supporting its potential as a lead compound in drug development.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

- Coupling reactions : Use carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to form oxalamide linkages .

- Piperazine functionalization : Introduce the 2-fluorophenylpiperazine moiety via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Employ column chromatography or crystallization with solvents like ethyl acetate/hexane to isolate the final product (>95% purity) . Optimization focuses on temperature control (0–25°C for sensitive steps), stoichiometric ratios (1:1.2 for amine:carbonyl), and monitoring via TLC/HPLC .

Q. How is the compound structurally characterized, and which analytical techniques are critical?

Structural confirmation requires:

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyridin-3-yl CH signals at δ 8.3–8.5 ppm) and carbon backbone .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ≈ 521.5 g/mol) and fragment patterns .

- X-ray crystallography (if crystalline): Resolve 3D conformation, particularly piperazine ring puckering and oxalamide planarity .

Q. What in vitro assays are used for initial biological screening?

Primary assays include:

- Binding affinity studies : Surface plasmon resonance (SPR) or radioligand displacement assays (e.g., for serotonin/dopamine receptors) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to measure IC₅₀ values .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictory binding affinity data across different assay platforms?

Discrepancies between SPR (real-time kinetics) and ITC (thermodynamic parameters) may arise due to:

- Buffer conditions : Adjust ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions .

- Ligand immobilization : Use amine-coupling SPR chips with controlled density (<100 RU) to avoid steric hindrance .

- Computational validation : Perform molecular docking (AutoDock Vina) to compare binding poses with experimental Kd values .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

To enhance bioavailability and half-life:

- Prodrug design : Introduce ester groups at the oxalamide nitrogen to improve membrane permeability .

- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., piperazine N-dealkylation) and block them with fluorine substitutions .

- Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers for parenteral administration .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with improved selectivity?

Key SAR insights include:

- Piperazine modifications : Replacing 2-fluorophenyl with 4-cyanophenyl increases D3/D2 receptor selectivity (e.g., 10-fold in radioligand assays) .

- Oxalamide substitutions : N2-(4-nitrophenyl) enhances kinase inhibition (e.g., RSK2 IC₅₀ = 12 nM) compared to morpholinopropyl groups .

- Pyridine ring variations : Introducing electron-withdrawing groups (e.g., Cl at C5) improves metabolic stability without compromising affinity .

Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data using orthogonal techniques (e.g., SPR + ITC + computational modeling) .

- Analogue Design : Prioritize substituents with ClogP < 3 and topological polar surface area (TPSA) < 90 Ų to balance permeability and solubility .

- Data Reproducibility : Standardize assay protocols (e.g., pre-incubation time, temperature) across labs to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.